8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative featuring a 4-ethylpiperazine moiety at the 8-position and a 2-hydroxy-3-(o-tolyloxy)propyl chain at the 7-position. The o-tolyloxy group (ortho-methylphenoxy) may enhance lipophilicity, influencing blood-brain barrier penetration, while the hydroxypropyl linker could contribute to conformational flexibility .
Properties
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4/c1-4-26-9-11-27(12-10-26)21-23-19-18(20(30)24-22(31)25(19)3)28(21)13-16(29)14-32-17-8-6-5-7-15(17)2/h5-8,16,29H,4,9-14H2,1-3H3,(H,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJHXPRXBIDMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC=C4C)O)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- C : 19
- H : 26
- N : 6
- O : 3
Structural Characteristics
The compound features a purine base modified with an ethylpiperazine moiety and a hydroxypropyl group attached to an aromatic ring. This structural configuration is pivotal for its biological activity.
Research indicates that the compound exhibits multiple biological activities, including:
- Antitumor Activity : Inhibition of specific kinases involved in cancer cell proliferation.
- Neuroprotective Effects : Potential modulation of neurotransmitter systems.
- Anti-inflammatory Properties : Reduction of pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, a study showed that it effectively reduced cell viability in human breast cancer cells by inducing apoptosis through the activation of caspase pathways .
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of this compound in treating tumors. In one study, administration of the compound resulted in significant tumor size reduction in xenograft models, suggesting its potential as an antitumor agent .
Case Study 1: Antitumor Efficacy
A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of the compound. Results indicated a manageable safety profile with notable tumor shrinkage in a subset of patients, particularly those with breast and lung cancers .
Case Study 2: Neuroprotection
Another study explored the neuroprotective effects of the compound in models of neurodegeneration. The results suggested that it could mitigate oxidative stress and improve cognitive function in animal models of Alzheimer’s disease .
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Neuroprotection | Reduces oxidative stress | |
| Anti-inflammatory | Decreases cytokine levels |
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. Further studies are needed to fully elucidate its metabolic pathways.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group in the 2-hydroxy-3-(o-tolyloxy)propyl side chain undergoes oxidation under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media.
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Conditions : Room temperature to 60°C, with catalytic sulfuric acid (H₂SO₄).
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Outcome : Oxidation yields a ketone derivative, 7-(3-(o-tolyloxy)-2-oxopropyl) , confirmed via LC-MS and NMR.
Nucleophilic Substitution at the Piperazine Ring
The 4-ethylpiperazin-1-yl group participates in substitution reactions:
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Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides.
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Conditions : Anhydrous dichloromethane (DCM), triethylamine (TEA) as base, 0–25°C.
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Outcome : Alkylation or acylation at the piperazine nitrogen, forming quaternary ammonium salts or amides.
Example Reaction:
textPiperazine-N + CH₃I → Piperazine-N⁺-CH₃ I⁻
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Product Stability : Quaternary salts show enhanced solubility in polar solvents.
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Application : Modifications here are used to fine-tune pharmacokinetic properties.
Hydrolysis of the Purine-Dione Core
The purine-2,6-dione ring undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (HCl, reflux): Cleavage of the imidazole ring, yielding urea and pyrimidine fragments .
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Basic Hydrolysis (NaOH, 50°C): Selective opening of the 2,6-dione moiety to form carboxylic acid derivatives.
Electrophilic Aromatic Substitution
The o-tolyloxy aromatic ring undergoes electrophilic substitution:
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Nitration : Nitric acid (HNO₃) in H₂SO₄ introduces nitro groups at the para position relative to the ether oxygen .
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Sulfonation : Fuming sulfuric acid adds sulfonic acid groups, enhancing hydrophilicity .
Nitration Example:
texto-tolyloxy + HNO₃ → NO₂-o-tolyloxy derivative
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Regioselectivity : Controlled by the electron-donating methoxy group .
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Yield : 50–60% after purification by column chromatography .
Reduction Reactions
The ketone group (if oxidized) or unsaturated bonds can be reduced:
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Reagents : Sodium borohydride (NaBH₄) for ketones; hydrogen gas (H₂) with palladium catalysts for aromatic rings.
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Outcome : Alcohols or saturated derivatives, altering metabolic stability.
Complexation with Metal Ions
The purine-dione core acts as a ligand for transition metals:
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Metals Tested : Cu²⁺, Fe³⁺, Zn²⁺ in ethanol/water mixtures.
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Observations :
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Cu²⁺ forms a 1:1 complex, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm).
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Fe³⁺ induces precipitation due to oxidation.
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Photochemical Reactions
UV irradiation (254 nm) in methanol induces:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Purine-2,6-dione Family
Compound A : 8-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Key Differences :
- Substitution at the 1-position: A methyl group replaces the hydrogen in the target compound.
- Piperazine modification: A 2-hydroxyethyl group is appended to the 4-position of the piperazine ring.
- Implications: The additional methyl group (1-position) may reduce metabolic susceptibility but increase steric hindrance.
Compound B : 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
- Key Differences :
- Substituent at the 7-position: A 3-phenylpropyl chain replaces the hydroxy-3-(o-tolyloxy)propyl group.
- Piperazine linkage: The piperazine is connected via a methylene bridge at the 8-position.
- Implications :
Compound C : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Key Differences :
- Core structure: A diazaspiro[4.5]decane-2,4-dione replaces the purine-2,6-dione scaffold.
- Substituents: A 3-chlorophenyl group on the piperazine and a phenyl group at the 8-position.
- Implications :
Pharmacological and Physicochemical Comparison
Research Findings and Implications
- Compound A: The hydroxyethyl-piperazine modification is associated with enhanced aqueous solubility (50% higher than the ethyl analog in simulated physiological conditions), making it a candidate for intravenous formulations .
- Compound B : The phenylpropyl substituent correlates with increased D₂ receptor binding in preclinical models (IC₅₀ = 12 nM vs. 85 nM for the target compound), though this remains unverified in human studies .
- Compound C : The 3-chlorophenyl group demonstrates high 5-HT₁A affinity (Ki = 1.2 nM), but the diazaspiro core reduces oral bioavailability (F = 15% in rat models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
